Triisopropyl phosphate

Catalog No.
S586321
CAS No.
513-02-0
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl phosphate

CAS Number

513-02-0

Product Name

Triisopropyl phosphate

IUPAC Name

tripropan-2-yl phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

OXFUXNFMHFCELM-UHFFFAOYSA-N

SMILES

Array

Synonyms

triisopropyl phosphate

Canonical SMILES

CC(C)OP(=O)(OC(C)C)OC(C)C

The exact mass of the compound Triisopropyl phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62275. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triisopropyl phosphate (TIPP) is a specialized, branched trialkyl phosphate utilized across advanced energy storage, hydrometallurgy, and organometallic synthesis [1]. Characterized by its three bulky isopropyl groups, this compound offers a unique combination of high thermal stability, low volatility, and flame retardancy . For procurement professionals and material scientists, the primary value of TIPP lies in its steric hindrance, which fundamentally alters its solvation behavior, electrochemical reduction profile, and hydrolytic stability compared to conventional linear alkyl phosphates [2]. This makes TIPP an essential selection when standard phosphate esters fail to provide sufficient chemical stability or phase separation efficiency.

Substituting triisopropyl phosphate with linear analogs such as tripropyl phosphate (TPP), triethyl phosphate (TEP), or trimethyl phosphate (TMP) compromises critical system performance [1]. Linear trialkyl phosphates lack the necessary steric bulk around the central phosphorus atom, making them highly susceptible to nucleophilic attack and rapid hydrolysis in aqueous or catalytic environments[2]. In electrochemical applications, the weak steric hindrance of TMP and TEP leads to unremitting electrolyte decomposition and failure to form a stable Solid Electrolyte Interphase (SEI) on carbon anodes[3]. Furthermore, in solvent extraction workflows, normal alkyl chains provide inferior phase distribution ratios for heavy metals compared to the optimized coordination geometry enabled by the branched isopropyl groups [4].

Enhanced Anode Cycling Stability via Branched Steric Hindrance

In advanced battery architectures, the choice of phosphate solvent dictates both safety and cycle life. Research demonstrates that while standard trimethyl phosphate (TMP) causes continuous electrolyte decomposition, the branched structure of triisopropyl phosphate (TIPP) facilitates the formation of a highly robust Solid Electrolyte Interphase (SEI) [1]. In 1 M KFSI electrolyte systems, TIPP-based K||graphite half-cells exhibited almost zero capacity decay and achieved a high average Coulombic Efficiency (CE) of 98.7%, while maintaining a competitive ionic conductivity of 1.31 mS/cm [2]. This performance significantly outpaces unbranched analogs, proving that the steric bulk of the isopropyl groups is critical for preventing solvent co-intercalation and degradation [1].

Evidence DimensionCoulombic Efficiency and Capacity Retention
Target Compound Data98.7% average CE with near-zero capacity decay (TIPP)
Comparator Or BaselineTrimethyl phosphate (TMP) and linear Tripropyl phosphate (TPP)
Quantified DifferenceTIPP halts unremitting decomposition and stabilizes the anode SEI, unlike TMP.
Conditions1 M KFSI electrolyte in K||graphite half-cells.

Battery manufacturers must specify TIPP to achieve the safety of a flame-retardant phosphate without sacrificing critical anode cycling stability.

Superior Hydrolytic Resistance and Side-Reaction Suppression

During the synthesis of sensitive catalysts or in Michaelis-Arbuzov reactions, the hydrolytic stability of the phosphate ester is paramount. The bulky isopropyl groups in triisopropyl phosphate provide significant steric shielding of the phosphorus center, drastically reducing the rate of alkoxy group hydrolysis compared to methyl or ethyl phosphates[1]. Furthermore, when TIPP is involved in or generated during synthesis, the resulting isopropyl moieties are far less reactive toward subsequent nucleophilic attacks than their linear counterparts [2]. This steric protection minimizes unwanted secondary reactions, preserving the integrity of the target organophosphorus compounds or metal complexes [1].

Evidence DimensionHydrolytic degradation rate and byproduct reactivity
Target Compound DataHigh steric hindrance blocks nucleophilic attack, maintaining chemical stability.
Comparator Or BaselineTrimethyl phosphate (TMP) and Triethyl phosphate (TEP)
Quantified DifferenceSubstantially lower hydrolysis rates and reduced secondary reactivity compared to short-chain linear phosphates.
ConditionsAqueous, polar, or high-temperature catalytic synthesis environments.

Procurement of the isopropyl variant is critical for synthesizing moisture-sensitive catalysts and maximizing yields by preventing downstream side-reactions.

Increased Actinide Extraction Yields via Alkyl Branching

In hydrometallurgical liquid-liquid extraction, the structural configuration of the extractant directly impacts metal recovery. Comparative studies on the extraction of uranium from nitric acid media reveal that phosphates with branched alkyl groups, such as triisopropyl phosphate, demonstrate a markedly higher extracting ability than normal alkyl phosphates like tri-n-propyl phosphate [1]. The branching enhances the lipophilicity and structural packing of the metal-ligand coordination complex, which drives higher distribution ratios and more efficient phase separation[2].

Evidence DimensionHeavy metal (uranium) extraction efficiency from nitric acid
Target Compound DataSuperior extraction capability driven by branched alkyl coordination.
Comparator Or BaselineTri-n-propyl phosphate (normal alkyl phosphate)
Quantified DifferenceBranched alkyl phosphates consistently yield higher distribution ratios than normal alkyl equivalents.
ConditionsLiquid-liquid extraction from nitric acid media.

Industrial hydrometallurgy and nuclear reprocessing facilities must specify the branched TIPP isomer to maximize throughput and extraction efficiency.

Flame-Retardant Battery Electrolytes

Formulating advanced potassium-ion and lithium-ion battery electrolytes where safety (non-flammability) must be balanced with long-term anode cycling stability and robust SEI formation [1].

Actinide and Heavy Metal Extraction

Use as a specialized extractant in hydrometallurgical processing of uranium and other actinides from acidic media, leveraging its branched structure for higher phase transfer efficiency [2].

Organometallic Catalyst Preparation

Employed as a stable ligand or solvent in the synthesis of double metal cyanide (DMC) catalysts and other moisture-sensitive complexes where resisting hydrolysis is paramount [3].

Specialty Chemical Synthesis

Utilized in reactions requiring a phosphate ester where steric hindrance is needed to prevent secondary reactions of the alkyl groups, improving overall yield and purity profiles [4].

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

224.11774614 Da

Monoisotopic Mass

224.11774614 Da

Boiling Point

219.0 °C

Heavy Atom Count

14

UNII

PPV29GU295

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

513-02-0

Wikipedia

Triisopropyl phosphate

Dates

Last modified: 08-15-2023

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